![molecular formula C17H15Cl2N3O3 B5056435 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5056435.png)
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a nitrophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the dichlorobenzoyl group: This step involves the acylation of the piperazine ring with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the nitrophenyl group: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2,4-dichlorobenzoyl)-4-phenylpiperazine: Lacks the nitrophenyl group, resulting in different chemical properties and applications.
1-(4-nitrophenyl)piperazine: Lacks the dichlorobenzoyl group, leading to variations in reactivity and biological activity.
Uniqueness: 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the dichlorobenzoyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-1-6-15(16(19)11-12)17(23)21-9-7-20(8-10-21)13-2-4-14(5-3-13)22(24)25/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHHOIVJHSUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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